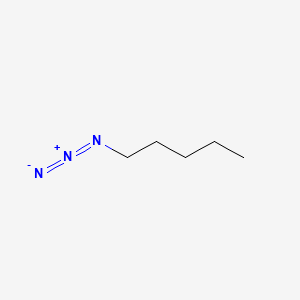
1-乙酰基-2,3-二氢喹啉-4(1h)-酮
描述
Synthesis Analysis
The synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one derivatives typically involves one-pot, three-component reactions or direct cyclocondensation processes. Methods have been developed to synthesize these compounds in eco-friendly conditions, such as using ionic liquids or water as solvents, and without the need for additional catalysts (Chen et al., 2007), (Ghorbani‐Choghamarani & Zamani, 2012).
Molecular Structure Analysis
The molecular structure of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one and its derivatives has been explored using various spectroscopic techniques. The 1H NMR and UV spectra of these compounds provide insights into their molecular configurations and the effects of substitutions at different positions on the quinolinone ring (Bradley, Clark, & Kernick, 1972).
Chemical Reactions and Properties
1-Acetyl-2,3-dihydroquinolin-4(1h)-one compounds undergo a variety of chemical reactions, including cyclocondensation and Mannich base reactions. These reactions are influenced by the nature of substituents on the quinolinone ring, leading to the formation of a range of derivatives with different chemical properties (Bradley, Clark, & Kernick, 1972).
Physical Properties Analysis
The physical properties of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one derivatives, such as solubility and melting points, are crucial for their application in various fields. These properties can be modified through different synthesis methods and by introducing various substituents on the quinolinone ring.
Chemical Properties Analysis
The chemical properties of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one derivatives, including their reactivity and stability, are determined by their molecular structure. The presence of the acetyl group and the quinolinone core influences their chemical behavior in reactions, making them suitable for a wide range of chemical transformations (Abdou et al., 2018).
科学研究应用
合成和化学转化
1-乙酰基-2,3-二氢喹啉-4(1H)-酮及其衍生物因其潜在的生物学和药理学意义而在合成有机和药物化学中得到广泛研究。该化合物及其衍生物的合成和各种化学转化引起了相当大的关注。例如,已经探索了卤代取代的 2,3-二氢喹啉-4(1H)-酮及其 1-乙酰基衍生物的合成,以及它们与曼尼希碱基的反应 (Bradley, Clark, & Kernick, 1972)。此外,还总结了相关化合物 3-乙酰基-4-羟基喹啉-2(1H)-酮的使用进展,重点介绍了它们的合成和反应 (Abdou et al., 2019)。
环保合成
研究还集中在合成密切相关的化合物 2,3-二氢喹唑啉-4(1H)-酮的环保方法上。已经开发了不使用额外催化剂的离子液体或离子液体-水体系的方法 (Chen et al., 2007)。另一项研究描述了在无溶剂条件下使用负载在二氧化硅上的三氯化铁合成 2,3-二氢喹唑啉-4(1H)-酮,突出了环保的方法 (Majid et al., 2011)。
抗氧化特性
已经研究了 2-芳基-2,3-二氢喹啉-4(1H)-酮的抗氧化特性,一些合成的化合物显示出有效的自由基清除能力。这项研究指出了这些化合物潜在的生物学意义 (Pandit, Sharma, & Lee, 2015)。
生物学和药理学意义
还探讨了结构相关的化合物 3,4-二氢喹啉-2(1H)-酮的潜在生物学和药理学意义。例如,对映体纯的 3,4-二氢喹啉-2(1H)-酮,可能在药物中得到应用,是使用苯并噻嗪合成的 (Harmata & Hong, 2007)。
安全和危害
属性
IUPAC Name |
1-acetyl-2,3-dihydroquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(13)12-7-6-11(14)9-4-2-3-5-10(9)12/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCBVPABAPSIMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298982 | |
| Record name | 1-acetyl-2,3-dihydroquinolin-4(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-2,3-dihydroquinolin-4(1h)-one | |
CAS RN |
64142-63-8 | |
| Record name | NSC127317 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-acetyl-2,3-dihydroquinolin-4(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-Thiabicyclo[3.2.1]octan-3-one](/img/structure/B1267008.png)




![2-Bromothieno[2,3-b]thiophene](/img/structure/B1267017.png)



![1-Azabicyclo[2.2.2]octan-4-ol](/img/structure/B1267023.png)

